4-Fluorophenol

Vue d'ensemble

Description

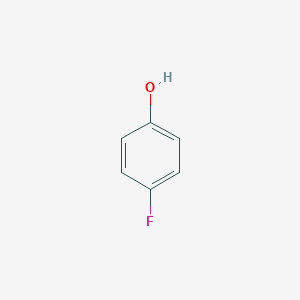

4-Fluorophenol (4-FP) is a halogenated phenolic compound with a fluorine atom substituted at the para position of the benzene ring (C₆H₅FOH). Its molecular structure has been extensively characterized via spectroscopic methods, including IR and Raman spectroscopy, supported by density functional theory (DFT) calculations . Key properties include:

- pKa: 10.0 in aqueous solution, with a 22 cm⁻¹ shift in the C-F stretch upon ionization .

- Applications: Used as an internal standard in analytical chemistry for quantifying phenolic compounds in smoke and saliva due to its stability and distinct detection properties .

- Biological Role: Metabolized from 4-fluorophenoxyacetic acid (4-FPA) in rice plants, modulating amino acid and peroxidase levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Fluorophenol can be synthesized through several methods. One common method involves the fluoro-demetallation of mercury derivatives of phenol using acetyl hypofluorite . Another method includes the oxidation of 4-fluorobenzeneboronic acid using dihydrogen peroxide at room temperature . The reaction conditions typically involve the use of solvents like ethyl acetate and purification through column chromatography.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical processes that ensure high yield and purity. The industrial production often involves the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluorophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-fluorobenzoquinone.

Reduction: Reduction reactions can convert it to 4-fluorocyclohexanol.

Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions

Major Products

Oxidation: 4-Fluorobenzoquinone

Reduction: 4-Fluorocyclohexanol

Substitution: Various substituted phenols depending on the nucleophile used

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Fluorophenol serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often utilized in drug development due to their biological activity.

Key Pharmaceutical Derivatives

- Antibiotics : Certain antibiotics are synthesized using this compound as a precursor. For instance, it can be converted into fluoro-analogues of naturally occurring substances that exhibit enhanced antimicrobial properties.

- Anti-inflammatory Agents : Compounds derived from this compound have been explored for their anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases.

- Antiviral Agents : Research has indicated that some derivatives possess antiviral activity, contributing to the development of new antiviral medications.

Case Study: Synthesis of 2-Chloro-4-Fluorophenol

A notable process involves chlorinating this compound to produce 2-chloro-4-fluorophenol, which is a key intermediate for various pharmaceutical agents. The reaction can be performed under mild conditions, yielding high selectivity and purity, thus facilitating further pharmaceutical applications .

Agrochemical Applications

In the agrochemical sector, this compound and its derivatives play a crucial role in developing herbicides and pesticides.

Herbicidal Activity

Research has demonstrated that oxazolidine derivatives derived from 2-chloro-4-fluorophenol exhibit excellent herbicidal activity. These compounds target specific weed species while minimizing impact on crops .

Table: Agrochemical Applications of this compound Derivatives

| Compound Name | Application Type | Activity Level |

|---|---|---|

| 2-Chloro-4-Fluorophenol | Herbicide | High |

| 3-Cyano-4-Fluorophenol | Pesticide | Moderate |

| Fluoro-Analogues | Various Agrochemicals | Variable |

Material Science Applications

The unique properties of this compound make it suitable for use in material science, particularly in polymer chemistry and as a solvent.

Polymer Chemistry

Fluorinated polymers derived from this compound exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts. These materials are valuable in applications requiring durability and resistance to harsh environments.

Solvent Properties

Due to its polar nature, this compound is utilized as a solvent in various chemical reactions, particularly those involving organic compounds. Its ability to dissolve both polar and non-polar substances makes it a versatile choice in laboratory settings.

Environmental Considerations

While this compound has beneficial applications, its environmental impact must be considered. Studies have shown that fluorinated compounds can persist in the environment, leading to potential ecological effects. Ongoing research focuses on mitigating these impacts through better management practices and degradation studies .

Mécanisme D'action

The mechanism of action of 4-Fluorophenol involves its interaction with various molecular targets. For instance, in enzymatic reactions, it undergoes hydroxylation and defluorination catalyzed by enzymes like this compound monooxygenase. This enzyme, along with flavin reductase, facilitates the NADPH-dependent hydroxylation and defluorination of this compound . Additionally, cytochrome P450 enzymes can catalyze the oxidative defluorination of this compound, leading to the formation of hydroquinone .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural and Electronic Properties

| Compound | Formula | Substituent Position | Key Structural Feature |

|---|---|---|---|

| 4-Fluorophenol | C₆H₅FOH | Para | Strong H-bond donor (OH), electron-withdrawing F |

| 2-Fluorophenol | C₆H₅FOH | Ortho | Intramolecular H-bonding between F and OH |

| 4-Chlorophenol | C₆H₅ClOH | Para | Larger halogen (Cl) increases acidity (pKa ~9.2) |

| Phenol | C₆H₅OH | - | Baseline for comparison (pKa ~9.9) |

- Hydrogen Bonding: 4-FP exhibits weaker H-bond acceptor strength compared to chlorophenols. For example, its association constant (K₃₀₀) with Cp₂TiF₂ is 4.6 ± 0.1 M⁻¹, significantly lower than 4-chlorophenol’s interaction with group 10 fluorides (K₃₀₀ = 2800 ± 100 M⁻¹) .

- Electronic Effects: Fluorine’s electronegativity increases the acidity of 4-FP compared to phenol but less so than 4-chlorophenol due to chlorine’s greater polarizability .

Biodegradation Pathways

This compound:

- Degraded by Rhodococcus opacus 1cp via initial ortho-hydroxylation to 4-fluorocatechol, followed by conversion to 5-fluoropyrogallol .

- Arthrobacter sp.

Comparison with Analogues :

| Compound | Degradation Intermediates | Degradation Rate (Relative to 4-FP) | Key Enzymes Induced |

|---|---|---|---|

| 2-Fluorophenol | 3-Fluorocatechol | 40–45% slower | Phenol hydroxylase (non-specific) |

| 4-Chlorophenol | Chlorocatechol, Hydroquinone | Similar rate | CphA2A1 monooxygenase |

| Phenol | Catechol, cis,cis-muconic acid | Faster | Broad-specificity hydroxylases |

- Enzyme Specificity: 4-FP induces monooxygenases distinct from those activated by phenol or 4-chlorophenol (4-CP).

Environmental Impact and Toxicity

| Compound | Toxicity (log 1/EC₅₀) | Bioremoval Efficiency | Key Environmental Risks |

|---|---|---|---|

| This compound | 0.02 | >70% (in C. pyrenoidosa) | Accumulation in aquatic systems |

| 3-Fluorophenol | -0.14 | <50% | Disrupts photosynthesis in algae |

| 4-Chlorophenol | 0.05 | Moderate | Persistent due to Cl substitution |

- Mechanistic Insights: 4-FP causes less oxidative damage in algae than 3-fluorophenol, attributed to enhanced chlorophyll and glycerophospholipid synthesis .

Analytical Chemistry

- Internal Standard: 4-FP achieves recoveries of 80.2–119.2% in saliva and 84.9–107.0% in smoke analysis, outperforming phenol derivatives due to minimal interference .

Catalysis and Material Science

Activité Biologique

4-Fluorophenol (4-FP) is a halogenated aromatic compound that has garnered attention due to its diverse biological activities and its role in environmental degradation processes. This article explores the biological activity of 4-FP, focusing on its biodegradation capabilities, photochemical behavior, and potential applications in agriculture.

This compound is characterized by the presence of a fluorine atom at the para position of the phenolic hydroxyl group. Its molecular formula is C6H5F O, and it has a molecular weight of 112.1 g/mol. The introduction of fluorine significantly alters its chemical properties, including solubility and reactivity.

Biodegradation Studies

Microbial Degradation

Research has shown that certain microorganisms can utilize 4-FP as a sole carbon and energy source. One notable study involved Arthrobacter sp. strain IF1, which demonstrated the capability to mineralize 4-FP up to concentrations of 5 mM. The degradation pathway was elucidated through various analytical techniques, including GC-MS and HPLC, revealing that the initial step involves a monooxygenase reaction leading to the formation of benzoquinone, which is subsequently reduced to hydroquinone and further metabolized via the β-ketoadipic acid pathway .

Key Findings:

- Strain IF1 was able to grow on 4-FP and release fluoride ions stoichiometrically.

- Hydroquinone was identified as an intermediate product, indicating that 4-fluorocatechol is not a significant intermediate in this pathway.

- The strain's ability to degrade other halogenated phenols suggests a broader applicability in bioremediation efforts .

Photochemical Behavior

The photochemical properties of 4-FP have been investigated through aqueous photolysis studies. These studies indicated that upon exposure to UV light, 4-FP undergoes transformation resulting in various photoproducts. Notably, the loss of halogen atoms leads to the formation of reactive intermediates such as quinones, which can participate in further reactions .

Photochemical Pathway:

- Initial photolysis products include 4-oxocyclohexa-2,5-dienylidene followed by the formation of 1,4-benzoquinone O-oxide.

- Secondary photoproducts are generated, indicating complex reaction pathways that may have implications for environmental persistence and toxicity .

Agricultural Applications

Recent studies have explored the synthesis of derivatives from 4-FP for agricultural use. For instance, 5-fluoro-2-hydroxy butyrophenone synthesized from 4-FP exhibited significant antifungal activity against various plant pathogens such as Valsa mali and Coniella dipodiella. Additionally, it showed herbicidal properties against common weeds like Lactuca sativa and Echinochloa crus-galli, highlighting its potential as a bioactive agent in crop protection .

Bioassay Results:

- The compound demonstrated potent antifungal activities with calculated toxicity regression values indicating effective control over fungal pathogens.

- Herbicidal activity suggests potential applications in integrated pest management strategies .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Microbial Degradation | Utilized by Arthrobacter sp. strain IF1 for growth; releases fluoride upon degradation. |

| Photochemical Behavior | Undergoes complex transformations upon UV exposure; forms reactive intermediates. |

| Agricultural Applications | Derivatives exhibit antifungal and herbicidal activities; potential for use in crop protection. |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-fluorophenol relevant to experimental design?

- Answer : this compound (C₆H₅FO) has a molecular weight of 112.1 g/mol, melting point of 43–46°C, and boiling point of 185°C. Its solubility in organic solvents (e.g., methanol) and limited aqueous solubility (pH-dependent) are critical for reaction design. Handling requires storage at -20°C in inert conditions to prevent degradation .

Q. What analytical techniques are suitable for characterizing this compound and its derivatives?

- Answer :

- NMR Spectroscopy : ¹⁹F and ¹H NMR (e.g., 19F-1H HOESY) for tracking defluorination and intermolecular interactions .

- Chromatography : HPLC with retention indices using acetylated derivatives for separation and quantification .

- Mass Spectrometry : To confirm molecular ions and degradation byproducts (e.g., 1,4-benzoquinone or hydroxylated intermediates) .

Q. How is this compound synthesized for research applications, particularly in radiochemistry?

- Answer : 4-[¹⁸F]Fluorophenol is synthesized via nucleophilic aromatic substitution using [¹⁸F]fluoride ions. This method avoids carrier-added impurities and enables labeling for radiopharmaceutical intermediates .

Advanced Research Questions

Q. What enzymatic systems catalyze defluorination of this compound, and how do their mechanisms differ?

- Answer : Two primary systems:

- Cytochrome P450BM3-F87G : Requires NADPH and long-chain aldehydes (e.g., 2-decenal) as activators. Catalyzes oxidative defluorination to 1,4-benzoquinone, followed by reduction to hydroquinone .

- This compound Monooxygenase (Arthrobacter sp. strain IF1) : NADPH-dependent hydroxylation directly cleaves the C-F bond via flavin reductase (FpdB gene), yielding non-fluorinated products .

Q. How can catalytic efficiency in enzymatic defluorination be optimized?

- Answer : For P450BM3-F87G:

- Aldehyde Activators : 2-Decenal (Kd(act) = 72 ± 15 μM) increases catalytic efficiency (kcat/Km) 12-fold by lowering Km (from 9.5 mM to 1.8 mM) .

- Co-factor Supply : NADPH regeneration systems (e.g., glucose-6-phosphate dehydrogenase) sustain enzyme activity .

Q. What advanced catalytic strategies are employed for selective modification of this compound’s aromatic ring?

- Answer :

- Ir-Catalyzed ortho-Borylation : Substrate–ligand electrostatic interactions direct regioselective borylation. Boron reagents (e.g., B2pin2) influence yield and selectivity .

- Photocatalytic Degradation : Pt-deposited porous g-C3N4 achieves >90% degradation under visible light via hydroxyl radical generation .

Q. How do microbial strains degrade this compound under aerobic conditions?

- Answer : Arthrobacter sp. IF1 utilizes this compound as a sole carbon source. The pathway involves this compound monooxygenase (FpdA2) for hydroxylation/defluorination, followed by ring-cleavage enzymes .

Q. What are the challenges in reconciling contradictory kinetic data from different defluorination studies?

- Answer : Discrepancies arise from:

- Solvent Effects : MP8-catalyzed defluorination in methanol yields 4-methoxyphenol, while aqueous systems favor benzoquinone .

- Enzyme Sources : Fungal peroxidases (e.g., chloroperoxidase) vs. bacterial P450s show divergent substrate affinities and turnover rates .

Q. How do electrostatic interactions influence catalytic selectivity in this compound derivatization?

- Answer : In Ir-catalyzed borylation, electron-withdrawing fluorine directs ortho-borylation via ligand–substrate interactions. Steric hindrance from bulky boron reagents (e.g., B2neop2) further modulates selectivity .

Q. What methodologies validate defluorination completeness and assess fluorine fate in degradation studies?

Propriétés

IUPAC Name |

4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO/c7-5-1-3-6(8)4-2-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMPLDJJXGPMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052047 | |

| Record name | 4-Fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid with an odor like phenol; [Alfa Aesar MSDS] | |

| Record name | 4-Fluorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11101 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.19 [mmHg] | |

| Record name | 4-Fluorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11101 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

371-41-5 | |

| Record name | 4-Fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-FLUOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6DT6TR5E5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.